

Application Notes and Protocols for Testing PF-06843195 Efficacy in Animal Models

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Compound of Interest

Compound Name: PF-06843195

Cat. No.: B8216121

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Introduction

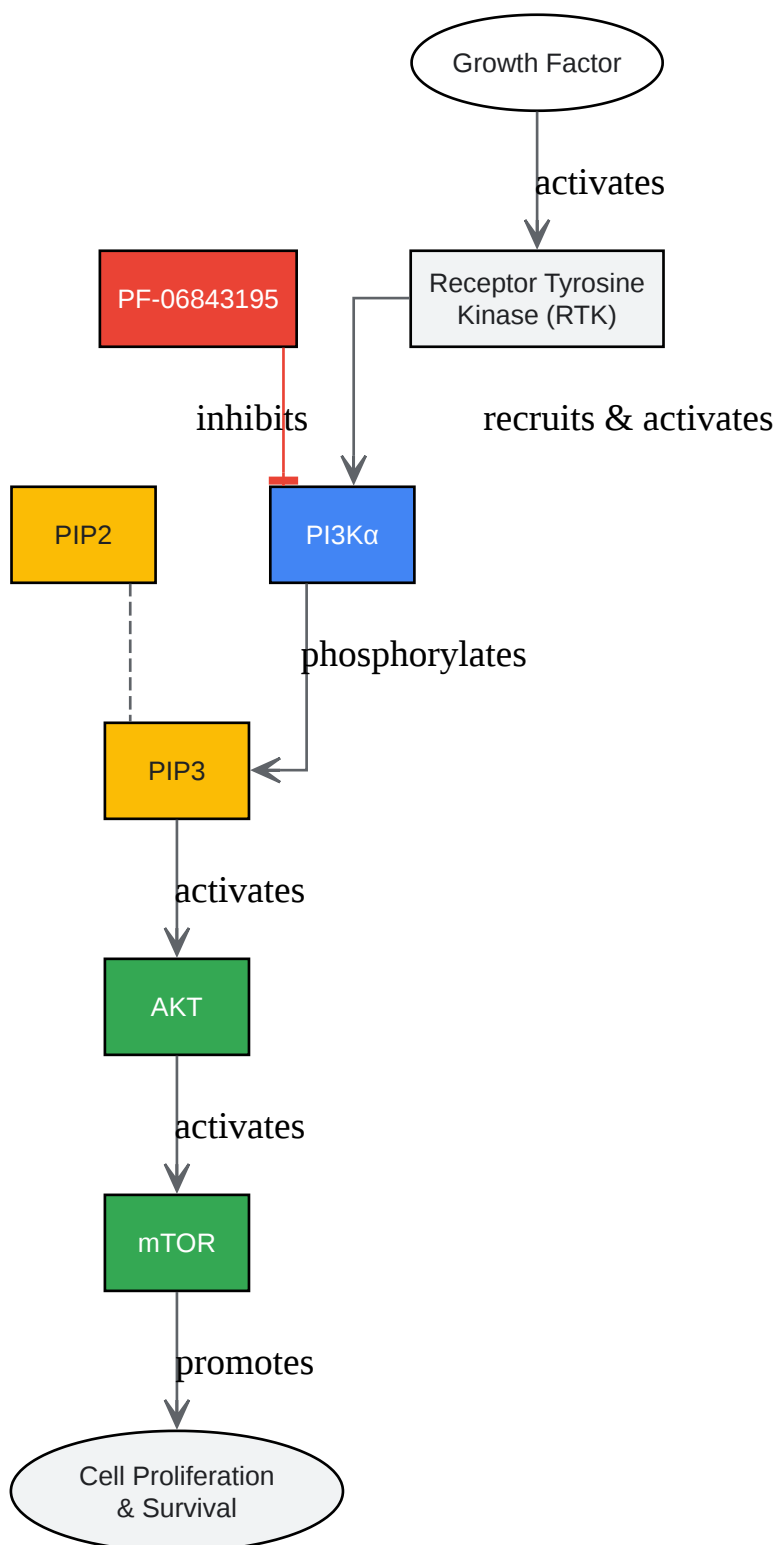
PF-06843195 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase alpha (PI3K α) catalytic subunit.[1][2][3][4] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various human cancers, making it a key target for therapeutic intervention.[5]

PF-06843195 has demonstrated significant anti-proliferative activity in cancer cell lines with activating mutations in the PIK3CA gene, which encodes the p110 α subunit of PI3K. These application notes provide detailed protocols for utilizing established breast cancer xenograft models to evaluate the in vivo efficacy of **PF-06843195**.

Mechanism of Action and Targeted Signaling Pathway

PF-06843195 exerts its therapeutic effect by selectively inhibiting the kinase activity of PI3K α . This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K signaling cascade. The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. Inactivation of AKT, in turn, affects a multitude of cellular processes, including cell survival, proliferation, and metabolism, ultimately leading to tumor growth inhibition.

PI3K/AKT/mTOR Signaling Pathway Inhibition by PF-06843195



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Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by **PF-06843195**.

Recommended Animal Models

Cell line-derived xenograft (CDX) models using human breast cancer cell lines with known PIK3CA mutations are highly recommended for evaluating the in vivo efficacy of **PF-06843195**. The following cell lines are particularly relevant:

- MCF-7: Luminal A, estrogen receptor-positive (ER+), progesterone receptor-positive (PR+), HER2-negative human breast cancer cell line with a heterozygous E545K mutation in PIK3CA.
- T-47D: Luminal A, ER+, PR+ human breast cancer cell line with a heterozygous H1047R mutation in PIK3CA.

Both cell lines are known to be sensitive to PI3K α inhibition and are well-characterized for establishing subcutaneous xenografts in immunodeficient mice.

Quantitative Data Summary

The following tables summarize the in vitro potency of **PF-06843195**, which provides a rationale for its in vivo evaluation.

Table 1: In Vitro Potency of **PF-06843195**

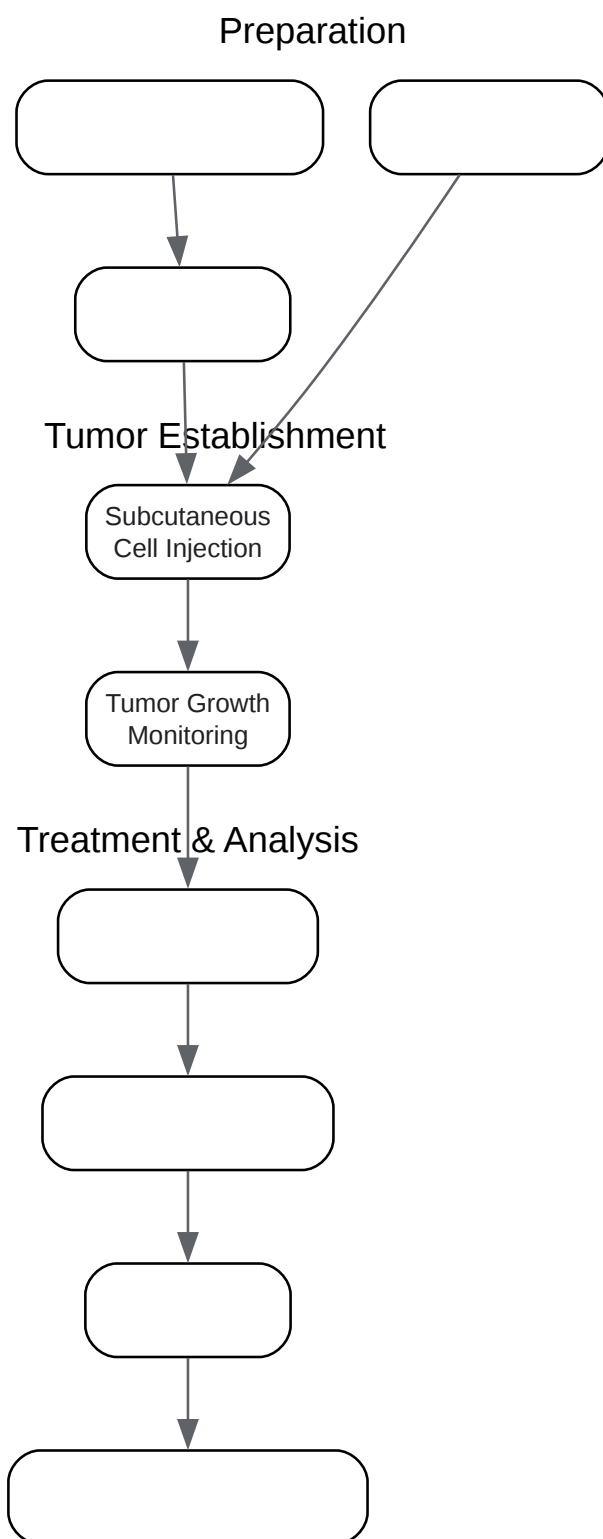
Assay Type	Cell Line/Target	IC50 / Ki
Biochemical Kinase Assay	PI3K α	<0.018 nM (Ki)
Biochemical Kinase Assay	PI3K δ	0.28 nM (Ki)
Cellular Assay	Rat1-myc-p110 α	18 nM
Cellular Assay	Rat1-myc-p110 β	360 nM
Cellular Assay	Rat1-myc-p110 δ	160 nM
Cellular Assay	mTOR	1500 nM

Table 2: Anti-proliferative Activity of **PF-06843195** in Breast Cancer Cell Lines

Cell Line	PIK3CA Mutation	IC50 (Proliferation)	IC50 (pAKT T308 Inhibition)
MCF-7	E545K	62 nM	7.8 nM
T-47D	H1047R	32 nM	8.7 nM

Experimental Protocols

Experimental Workflow for In Vivo Efficacy Studies



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Caption: Workflow for conducting in vivo efficacy studies of **PF-06843195**.

Protocol 1: MCF-7 and T-47D Subcutaneous Xenograft Model

1. Animal Husbandry:

- Use female immunodeficient mice (e.g., NU/NU, NOD-SCID, or NSG), 6-8 weeks of age.
- House animals in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
- Allow a minimum of one week for acclimatization before any experimental procedures.

2. Estrogen Supplementation:

- MCF-7 and T-47D cells are estrogen-dependent for tumor growth in vivo.
- One week prior to cell inoculation, subcutaneously implant a 17 β -estradiol pellet (e.g., 0.72 mg, 60-day release) in the dorsal flank of each mouse.

3. Cell Preparation and Inoculation:

- Culture MCF-7 or T-47D cells in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).
- Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.
- Inject 5×10^6 cells in a volume of 100-200 μ L subcutaneously into the right flank of each mouse.

4. Tumor Growth Monitoring and Treatment Initiation:

- Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
- Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.

- When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups.

5. Drug Preparation and Administration:

- Prepare **PF-06843195** in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
- Administer **PF-06843195** or vehicle control daily via oral gavage. The specific dose and schedule should be determined based on preliminary tolerability and efficacy studies. A starting point for dose-ranging studies could be based on previously reported preclinical data for similar PI3K inhibitors.

6. Efficacy Evaluation:

- Continue to monitor tumor volume and body weight throughout the study.
- The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study.
- At the end of the study, euthanize the animals and collect tumors for weight measurement and downstream analysis (e.g., pharmacodynamics, histology).

Pharmacodynamic Analysis

To confirm the on-target activity of **PF-06843195** in vivo, tumor samples can be analyzed for the inhibition of PI3K pathway signaling.

Protocol 2: Western Blot Analysis of p-AKT

- Excise tumors from treated and control animals at a specified time point after the last dose (e.g., 2-4 hours).
- Snap-freeze the tumor tissue in liquid nitrogen.
- Homogenize the tissue and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

- Determine the protein concentration of the lysates.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against phosphorylated AKT (p-AKT, e.g., at Ser473 or Thr308) and total AKT.
- Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.
- Quantify the band intensities to determine the ratio of p-AKT to total AKT. A significant reduction in this ratio in the **PF-06843195**-treated group compared to the control group indicates target engagement and pathway inhibition.

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